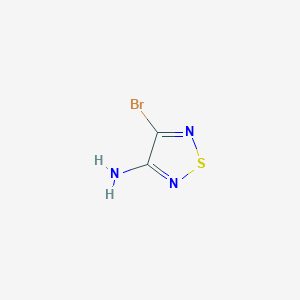

4-Bromo-1,2,5-thiadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

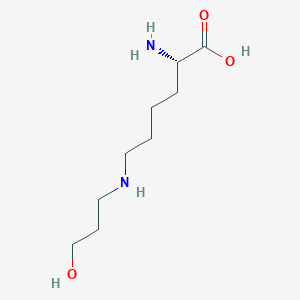

4-Bromo-1,2,5-thiadiazol-3-amine is a chemical compound with the CAS Number: 27589-56-6 . It has a molecular weight of 180.03 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods . The InChI Code for this compound is 1S/C2H2BrN3S/c3-1-2 (4)6-7-5-1/h (H2,4,6) .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in several studies . For example, one research paper discussed palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for 4-bromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) with selective formation of mono-arylated derivatives .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 123-125 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions and Crystallography

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromine substitutions, sheds light on the significance of noncovalent interactions in the stabilization of crystal structures. Through quantum theory and Hirshfeld surface analysis, this research highlights the role of halogen substitutions in modulating intermolecular interactions, which is crucial for the design of materials with desired properties (El-Emam et al., 2020).

Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, including 4-Bromo analogs, to evaluate their performance as corrosion inhibitors for iron. This research underlines the potential of thiadiazole compounds in protecting metal surfaces from corrosion, which has significant implications for industrial applications (Kaya et al., 2016).

Antimicrobial Activity

The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have been extensively studied, as demonstrated by Serban et al. (2018). These compounds, including those with bromine substitutions, show promising activity against various bacterial and fungal infections. This research suggests that thiadiazole derivatives can serve as valuable scaffolds for developing new antimicrobial agents, addressing the growing concern of drug resistance (Serban et al., 2018).

Anti-inflammatory and Analgesic Agents

Gomha et al. (2017) explored the synthesis of novel heterocycles bearing thiadiazoles, including 4-Bromo analogs, demonstrating their potency as anti-inflammatory and analgesic agents. The study provides insights into the therapeutic potential of thiadiazole derivatives, offering a pathway for the development of new drugs to treat inflammation and pain (Gomha et al., 2017).

Synthetic Chemistry and Material Science

Research on the synthesis of thiadiazole derivatives, such as those by Kokovina et al. (2021), demonstrates the versatility of thiadiazole compounds in synthetic chemistry. These studies showcase the development of novel synthetic methods that expand the utility of thiadiazole derivatives in creating materials with specific functional properties (Kokovina et al., 2021).

Wirkmechanismus

Target of Action

Compounds containing the thiadiazole ring, such as 4-bromo-1,2,5-thiadiazol-3-amine, have been found to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that the incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiadiazole derivatives have been found to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that this compound may have similar effects on biochemical pathways.

Pharmacokinetics

It has been suggested that due to its high gi absorption and lipophilicity, it may have good bioavailability .

Result of Action

Given the known effects of thiadiazole derivatives, it is possible that this compound could have cytotoxic effects, disrupting dna replication and inhibiting cell proliferation .

Action Environment

It is known that the compound is stable under normal storage conditions

Safety and Hazards

The safety information for 4-Bromo-1,2,5-thiadiazol-3-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-bromo-1,2,5-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHIASPVRDDPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)

![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)